![molecular formula C18H21NO5S B13728105 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is a complex organic compound that features a biphenyl core substituted with a methoxy group and a sulfonyl group attached to a valine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine typically involves multiple steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved through the sulfonation of 4’-Methoxy-[1,1’-biphenyl] using chlorosulfonic acid.
Coupling with Valine: The sulfonyl chloride intermediate is then reacted with valine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated biphenyl derivatives.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Applications De Recherche Scientifique
Chemistry
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is investigated for its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl and valine groups, making it less versatile in terms of chemical reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride:
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is unique due to the presence of both a sulfonyl group and a valine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from organic synthesis to medicinal chemistry.
Propriétés
Formule moléculaire |
C18H21NO5S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21) |
Clé InChI |
MDWFJTBWOFNAQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



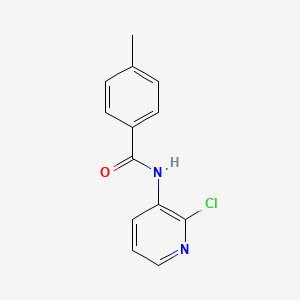
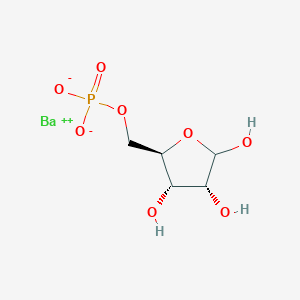
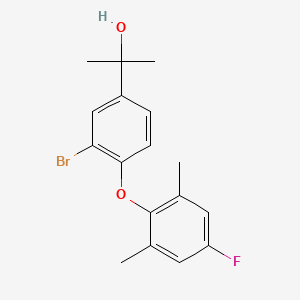
![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
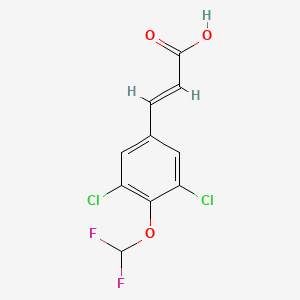
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
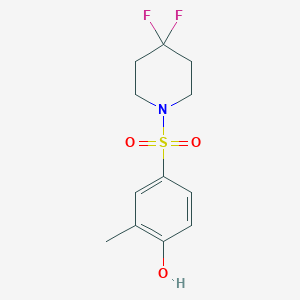

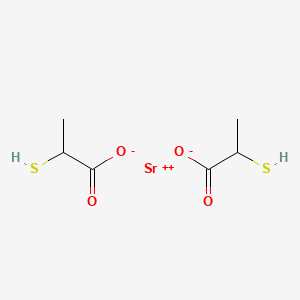
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
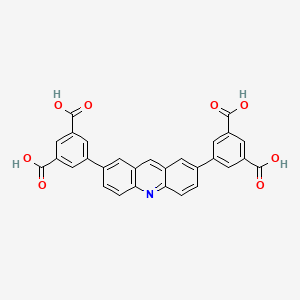
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
